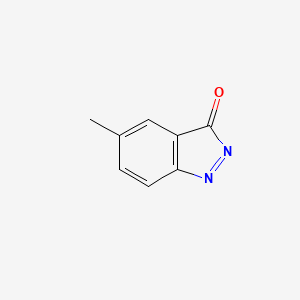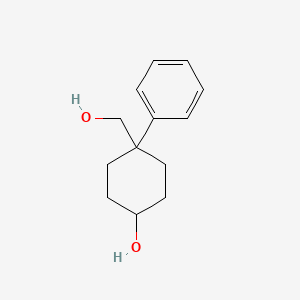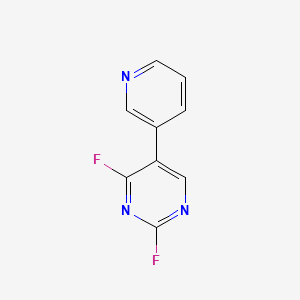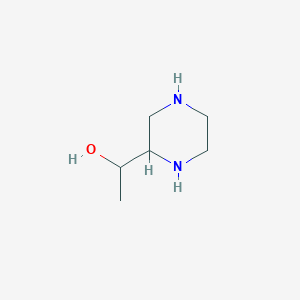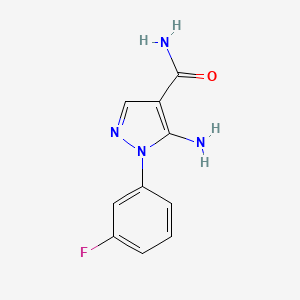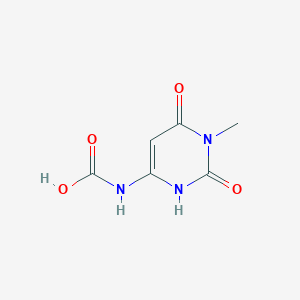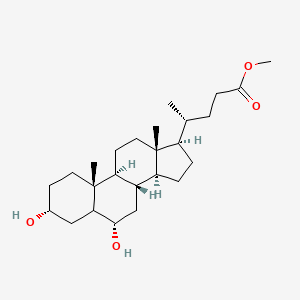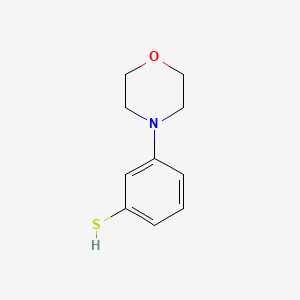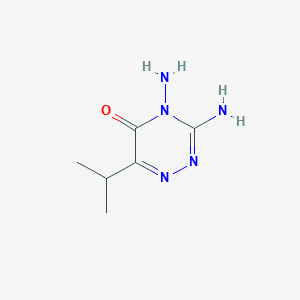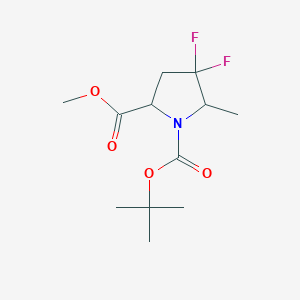
1-tert-Butyl 2-methyl 4,4-difluoro-5-methylpyrrolidine-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-tert-Butyl 2-methyl 4,4-difluoro-5-methylpyrrolidine-1,2-dicarboxylate is a synthetic organic compound characterized by its unique structural features
準備方法
The synthesis of 1-tert-Butyl 2-methyl 4,4-difluoro-5-methylpyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the cyclization of appropriate precursors to form the pyrrolidine ring.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Addition of tert-Butyl and Methyl Groups: Alkylation reactions introduce the tert-butyl and methyl groups to the pyrrolidine ring.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反応の分析
1-tert-Butyl 2-methyl 4,4-difluoro-5-methylpyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of substituted derivatives.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.
科学的研究の応用
1-tert-Butyl 2-methyl 4,4-difluoro-5-methylpyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as increased stability and reactivity.
作用機序
The mechanism of action of 1-tert-Butyl 2-methyl 4,4-difluoro-5-methylpyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, while the tert-butyl group provides steric hindrance, influencing its overall activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular processes.
類似化合物との比較
1-tert-Butyl 2-methyl 4,4-difluoro-5-methylpyrrolidine-1,2-dicarboxylate can be compared with similar compounds such as:
1-tert-Butyl 2-methyl 4,4-difluoro-2-methylpyrrolidine-1,2-dicarboxylate: Similar structure but with different substitution patterns.
1-tert-Butyl 2-methyl 4,4-difluoro-5-ethylpyrrolidine-1,2-dicarboxylate: Variation in the alkyl group attached to the pyrrolidine ring.
1-tert-Butyl 2-methyl 4,4-difluoro-5-phenylpyrrolidine-1,2-dicarboxylate: Introduction of an aromatic ring, leading to different chemical properties.
特性
分子式 |
C12H19F2NO4 |
|---|---|
分子量 |
279.28 g/mol |
IUPAC名 |
1-O-tert-butyl 2-O-methyl 4,4-difluoro-5-methylpyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H19F2NO4/c1-7-12(13,14)6-8(9(16)18-5)15(7)10(17)19-11(2,3)4/h7-8H,6H2,1-5H3 |
InChIキー |
HSUZEFVGRYIPAM-UHFFFAOYSA-N |
正規SMILES |
CC1C(CC(N1C(=O)OC(C)(C)C)C(=O)OC)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


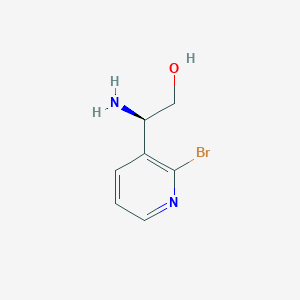
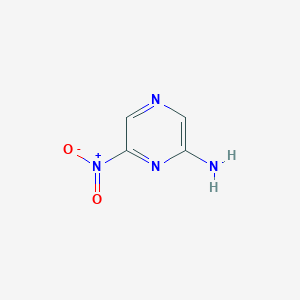
![7-Hydroxy-8-nitro-2H-oxazolo[3,2-A]pyridin-5(3H)-one](/img/structure/B15245506.png)
